Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate
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Overview
Description
Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of bis[(4-chlorophenyl)methyl]amino groups adds to its unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The bis[(4-chlorophenyl)methyl]amino groups are introduced through nucleophilic substitution reactions, often using chlorinated aromatic compounds as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory methods, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the tetrazole ring or the aromatic groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The bis[(4-chlorophenyl)methyl]amino groups may enhance the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[5-(phenylamino)tetrazol-2-yl]acetate
- Ethyl 2-[5-(methylamino)tetrazol-2-yl]acetate
- Ethyl 2-[5-(dimethylamino)tetrazol-2-yl]acetate
Uniqueness
Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate is unique due to the presence of bis[(4-chlorophenyl)methyl]amino groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N5O2/c1-2-28-18(27)13-26-23-19(22-24-26)25(11-14-3-7-16(20)8-4-14)12-15-5-9-17(21)10-6-15/h3-10H,2,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXBZFWTQLIXBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)N(CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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